molecular formula C11H22N2 B14183256 N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine CAS No. 920512-73-8

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine

Cat. No.: B14183256
CAS No.: 920512-73-8
M. Wt: 182.31 g/mol
InChI Key: PGEMWHYQZLARDQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a diethylamino group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine typically involves the reaction of diethylamine with a suitable precursor of the tetrahydropyridine ring. One common method involves the reduction of a pyridine derivative followed by alkylation with diethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This compound may also participate in signaling pathways by acting as an agonist or antagonist, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine
  • N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)propan-1-amine
  • N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)butan-1-amine

Uniqueness

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. Compared to its dimethyl and propyl analogs, the diethyl group provides a different steric and electronic environment, influencing its reactivity and interaction with molecular targets .

Properties

CAS No.

920512-73-8

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N,N-diethyl-2-(2,3,4,5-tetrahydropyridin-6-yl)ethanamine

InChI

InChI=1S/C11H22N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h3-10H2,1-2H3

InChI Key

PGEMWHYQZLARDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=NCCCC1

Origin of Product

United States

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